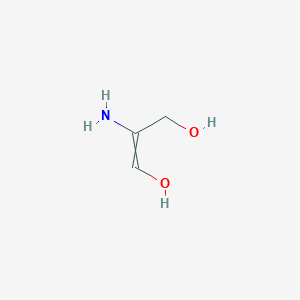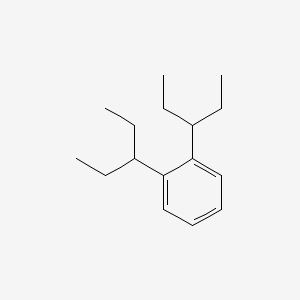
Benzene, 1,2-bis(1-ethylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2-bis(1-ethylpropyl)-: is an organic compound with the molecular formula C16H26 . It is a derivative of benzene, where two 1-ethylpropyl groups are attached to the benzene ring at the 1 and 2 positions. This compound is part of a broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis(1-ethylpropyl)- typically involves Friedel-Crafts alkylation . This reaction is a type of electrophilic aromatic substitution where an alkyl group is introduced to the benzene ring. The general procedure involves the reaction of benzene with 1-ethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of Benzene, 1,2-bis(1-ethylpropyl)- follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors and the use of more robust catalysts to handle large-scale production. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1,2-bis(1-ethylpropyl)- can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic aromatic substitution reactions are prevalent, where the hydrogen atoms on the benzene ring are replaced by other substituents. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Halogens (Cl2, Br2) with iron (Fe) catalyst, nitric acid (HNO3) with sulfuric acid (H2SO4), sulfur trioxide (SO3) with sulfuric acid (H2SO4)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1,2-bis(1-ethylpropyl)- is used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in the synthesis of more complex molecules.
Biology and Medicine: While specific biological applications of Benzene, 1,2-bis(1-ethylpropyl)- are limited, derivatives of benzene are often explored for their potential pharmacological properties. Research into similar compounds has shown potential in developing new drugs and therapeutic agents.
Industry: In the industrial sector, Benzene, 1,2-bis(1-ethylpropyl)- is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for manufacturing polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action for Benzene, 1,2-bis(1-ethylpropyl)- in chemical reactions involves the interaction of its π-electrons with electrophiles or nucleophiles. In electrophilic aromatic substitution, the benzene ring’s π-electrons attack the electrophile, forming a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted benzene product.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1,4-bis(1-ethylpropyl)-
- Benzene, 1-ethyl-2-propyl-
- Benzene, 1-methyl-2-(1-ethylpropyl)-
Uniqueness: Benzene, 1,2-bis(1-ethylpropyl)- is unique due to the specific positioning of the 1-ethylpropyl groups on the benzene ring. This positioning influences its chemical reactivity and physical properties, distinguishing it from other similar compounds. For instance, the 1,4-bis(1-ethylpropyl) derivative has different steric and electronic effects, leading to variations in reactivity and applications.
Eigenschaften
CAS-Nummer |
265132-51-2 |
|---|---|
Molekularformel |
C16H26 |
Molekulargewicht |
218.38 g/mol |
IUPAC-Name |
1,2-di(pentan-3-yl)benzene |
InChI |
InChI=1S/C16H26/c1-5-13(6-2)15-11-9-10-12-16(15)14(7-3)8-4/h9-14H,5-8H2,1-4H3 |
InChI-Schlüssel |
IAQYJMVZUKKQAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C1=CC=CC=C1C(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline](/img/structure/B12575298.png)
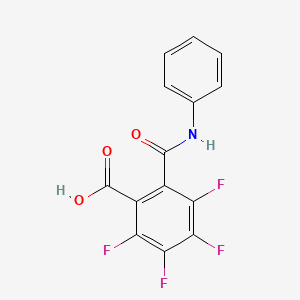
![4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one](/img/structure/B12575306.png)
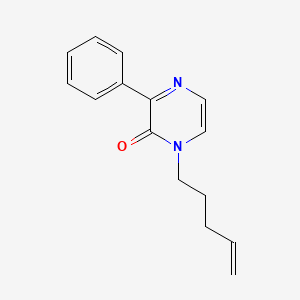
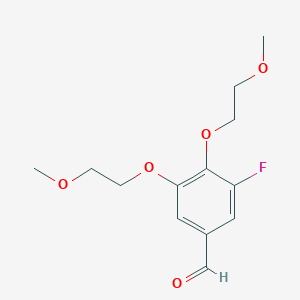

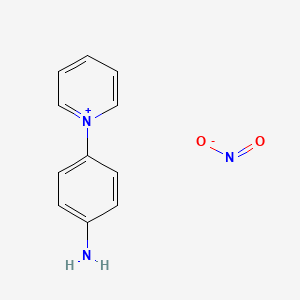
![4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid](/img/structure/B12575338.png)
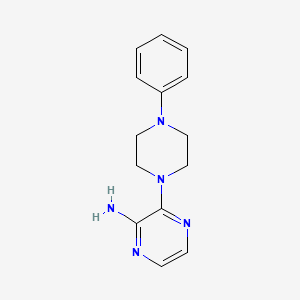
![2-{[3,5-Bis(trifluoromethyl)anilino]methyl}-4-chlorophenol](/img/structure/B12575348.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide--hydrogen chloride (1/1)](/img/structure/B12575362.png)
![5,7-Dioxa-1-azabicyclo[6.2.0]decane](/img/structure/B12575365.png)
![1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]-](/img/structure/B12575372.png)
